N-[2-(3,4-dichlorophenyl)propan-2-yl]-2-(3-oxomorpholin-4-yl)acetamide
Description
N-[2-(3,4-dichlorophenyl)propan-2-yl]-2-(3-oxomorpholin-4-yl)acetamide is a synthetic organic compound characterized by its unique chemical structure
Properties
IUPAC Name |
N-[2-(3,4-dichlorophenyl)propan-2-yl]-2-(3-oxomorpholin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O3/c1-15(2,10-3-4-11(16)12(17)7-10)18-13(20)8-19-5-6-22-9-14(19)21/h3-4,7H,5-6,8-9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKLWHUIQFPJSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)Cl)Cl)NC(=O)CN2CCOCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dichlorophenyl)propan-2-yl]-2-(3-oxomorpholin-4-yl)acetamide typically involves multiple steps:
Formation of the 3,4-dichlorophenylpropan-2-yl intermediate: This step involves the alkylation of 3,4-dichlorobenzene with propan-2-yl halide under basic conditions.
Morpholine ring formation: The intermediate is then reacted with morpholine in the presence of a suitable catalyst to form the morpholinyl moiety.
Acetylation: The final step involves the acetylation of the morpholinyl intermediate using acetic anhydride or acetyl chloride under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dichlorophenyl)propan-2-yl]-2-(3-oxomorpholin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[2-(3,4-dichlorophenyl)propan-2-yl]-2-(3-oxomorpholin-4-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dichlorophenyl)propan-2-yl]-2-(3-oxomorpholin-4-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dichlorophenyl)ethyl]-2-(3-oxomorpholin-4-yl)acetamide
- N-[2-(3,4-dichlorophenyl)propan-2-yl]-2-(3-oxopyrrolidin-4-yl)acetamide
Uniqueness
N-[2-(3,4-dichlorophenyl)propan-2-yl]-2-(3-oxomorpholin-4-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties compared to similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
